2,4-Difluoro-3-methoxyaniline chemical properties
2,4-Difluoro-3-methoxyaniline chemical properties
An In-depth Technical Guide to 2,4-Difluoro-3-methoxyaniline: Properties, Reactivity, and Applications
Introduction
2,4-Difluoro-3-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a nucleophilic amino group—imparts a nuanced reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The strategic incorporation of fluorine is a cornerstone of contemporary drug design, often used to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, synthesis, and safe handling of this valuable synthetic intermediate.
Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is paramount for its effective use in research and development. 2,4-Difluoro-3-methoxyaniline is typically encountered as a liquid at room temperature.[3] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886499-08-7 | [3] |
| Molecular Formula | C₇H₇F₂NO | [3] |
| Molecular Weight | 159.14 g/mol | [3] |
| Appearance | Liquid | [3] |
| InChI Key | ISMLABQIDHXORP-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC1=C(C=CC(=C1F)N)F | [4] |
Spectroscopic Profile
While specific spectral data requires experimental acquisition, the structure of 2,4-Difluoro-3-methoxyaniline allows for a confident prediction of its key spectroscopic features, essential for reaction monitoring and quality control.
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¹H NMR: The proton spectrum would be complex due to fluorine-proton coupling. One would expect to see distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The aromatic signals would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methoxy group would likely present as a singlet around 3.8-4.0 ppm. The amine protons would appear as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR: The carbon spectrum would show seven distinct signals. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature that aids in structure confirmation. The carbon attached to the methoxy group would appear around 55-60 ppm. The aromatic carbons would resonate in the 100-160 ppm region, with their chemical shifts and coupling constants influenced by the electronic effects of all four substituents.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 159.0496, corresponding to the monoisotopic mass.[4] High-resolution mass spectrometry is crucial for confirming the elemental composition.
Reactivity and Mechanistic Insights
The synthetic utility of 2,4-Difluoro-3-methoxyaniline stems from the interplay of its functional groups, which control the reactivity of both the aromatic ring and the aniline nitrogen.
Aromatic Ring Reactivity
The benzene ring is subject to competing electronic effects. The two fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution.[5] Conversely, the amino and methoxy groups are strong and moderate activating groups, respectively, donating electron density through resonance. This push-pull dynamic makes predicting the regioselectivity of electrophilic substitution challenging, though the positions ortho and para to the powerful amino group are generally favored, tempered by the deactivating influence of the adjacent fluorine atoms.
Nucleophilicity of the Amino Group
The primary amine is a key reactive handle. It readily participates in standard amine chemistry, such as:
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Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.
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Alkylation: Nucleophilic attack on alkyl halides to yield secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid (e.g., from NaNO₂/HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.
The electron-withdrawing nature of the two fluorine atoms reduces the basicity and nucleophilicity of the aniline nitrogen compared to aniline itself, a crucial consideration when selecting reaction conditions.
Representative Synthetic Protocol
Anilines are commonly synthesized via the reduction of the corresponding nitroarenes. The following protocol outlines a general, reliable method adaptable for the synthesis of 2,4-Difluoro-3-methoxyaniline from its nitro precursor.
Objective: To reduce 1,3-difluoro-2-methoxy-4-nitrobenzene to 2,4-Difluoro-3-methoxyaniline.
Causality: Catalytic hydrogenation is chosen for its high efficiency, clean conversion, and atom economy. Palladium on carbon (Pd/C) is a robust and widely used catalyst for nitro group reductions. Ethyl acetate is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.
Step-by-Step Methodology
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Vessel Preparation: To a hydrogenation vessel, add 1,3-difluoro-2-methoxy-4-nitrobenzene (1.0 eq).
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Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).
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Solvent Addition: Add a suitable solvent, such as ethyl acetate or methanol, to dissolve the starting material completely.
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Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-Difluoro-3-methoxyaniline. The product can be purified further by column chromatography on silica gel if necessary.
Caption: Fig. 1: Synthetic workflow for 2,4-Difluoro-3-methoxyaniline.
Applications in Drug Discovery and Development
2,4-Difluoro-3-methoxyaniline is a valuable scaffold for constructing complex molecules, particularly active pharmaceutical ingredients (APIs). The fluorine atoms can block sites of metabolism, improve cell membrane permeability, and modulate the pKa of nearby functional groups.[2] The methoxy and aniline functionalities provide versatile points for chemical elaboration to explore structure-activity relationships (SAR). This compound is particularly relevant for developing inhibitors, antagonists, or modulators for various biological targets where precise electronic and steric properties are required for optimal binding.[6][7]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. 2,4-Difluoro-3-methoxyaniline is a hazardous substance and must be handled with appropriate precautions.[3]
Hazard Identification
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Acute Toxicity: Harmful if swallowed (H302), toxic in contact with skin (H311), and harmful if inhaled (H332).[3]
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Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always use this compound inside a certified chemical fume hood to ensure adequate ventilation.[8] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment:
First Aid Measures
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[3]
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
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Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Storage
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
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It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
Conclusion
2,4-Difluoro-3-methoxyaniline is a sophisticated chemical building block whose value lies in its structural and electronic complexity. For medicinal chemists and material scientists, it offers a pre-functionalized scaffold to create novel molecules with tailored properties. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for unlocking its full synthetic potential.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2024, March 2). Safety Data Sheet: 2,4-Difluoro-3-methoxyaniline.
- Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- New Journal of Chemistry Supporting Information. (n.d.).
- Angene Chemical. (2026, January 5). Safety Data Sheet.
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PubChemLite. (n.d.). 2,4-difluoro-3-methoxyaniline (C7H7F2NO). Retrieved from [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
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PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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